molecular formula C15H8F6O B8469905 Bis[2-(trifluoromethyl)phenyl]methanone CAS No. 68260-91-3

Bis[2-(trifluoromethyl)phenyl]methanone

Cat. No.: B8469905
CAS No.: 68260-91-3
M. Wt: 318.21 g/mol
InChI Key: HHUPFDQQJVDJMZ-UHFFFAOYSA-N
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Description

Bis[2-(trifluoromethyl)phenyl]methanone is a fluorinated aromatic ketone characterized by two 2-(trifluoromethyl)phenyl groups attached to a central carbonyl group. This compound is notable for its electron-deficient aromatic system due to the strong electron-withdrawing nature of the trifluoromethyl (-CF₃) groups. Such structural features enhance its utility in organic synthesis, particularly as an intermediate in pharmaceuticals, agrochemicals, and materials science. The trifluoromethyl groups contribute to increased metabolic stability and lipophilicity, making derivatives of this compound valuable in drug design .

Properties

CAS No.

68260-91-3

Molecular Formula

C15H8F6O

Molecular Weight

318.21 g/mol

IUPAC Name

bis[2-(trifluoromethyl)phenyl]methanone

InChI

InChI=1S/C15H8F6O/c16-14(17,18)11-7-3-1-5-9(11)13(22)10-6-2-4-8-12(10)15(19,20)21/h1-8H

InChI Key

HHUPFDQQJVDJMZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC=CC=C2C(F)(F)F)C(F)(F)F

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Structure

The molecular formula for Bis[2-(trifluoromethyl)phenyl]methanone is C15H10F6O. The presence of trifluoromethyl groups significantly influences its physical and chemical properties, including:

  • Increased Lipophilicity : Enhances membrane permeability and bioavailability.
  • Reactivity : The trifluoromethyl groups contribute to its high reactivity in nucleophilic substitution reactions.

Organic Synthesis

This compound serves as an important building block in the synthesis of more complex organic molecules. It is utilized in various chemical reactions, including:

  • Catalysis : Similar compounds have been shown to act as catalysts in organic transformations, stabilizing transition states and enhancing reaction rates.
  • Synthesis of Fluorinated Chemicals : Its structure facilitates the production of fluorinated organic compounds, which are essential in pharmaceuticals and agrochemicals.

Biological Applications

Research indicates that this compound may interact with various biological targets, suggesting potential applications in medicinal chemistry:

  • Anticancer Properties : Compounds with trifluoromethyl substitutions have demonstrated enhanced potency against cancer cell lines. For example, studies show that trifluoromethyl derivatives can exhibit up to a 30-fold increase in activity compared to non-fluorinated analogs .
Compound TypeActivity LevelReference
Trifluoromethyl derivatives30x potency increase
Non-fluorinated analogsReduced activity
  • Enzyme Interactions : The compound's unique structure suggests it may inhibit specific enzymes or proteins, influencing their activity through mechanisms such as hydrogen bonding.

Industrial Applications

In industrial settings, this compound is utilized for:

  • Production of Specialty Chemicals : Its properties make it suitable for creating materials with high thermal stability and resistance to degradation.
  • Agrochemical Development : The compound's reactivity can be harnessed in the formulation of pesticides and herbicides.

Case Studies

Several studies have explored the applications of this compound and its derivatives:

  • Anticancer Activity Study : A comparative analysis revealed that trifluoromethyl-containing compounds exhibited significantly higher cytotoxicity against various cancer cell lines compared to their non-fluorinated counterparts. This study emphasized the role of the trifluoromethyl group in enhancing biological activity .
  • Enzyme Inhibition Research : Investigations into the interactions between this compound and specific enzymes have shown promising results, indicating its potential as a lead compound for drug development targeting enzyme-mediated pathways .

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Methanone Derivatives

Compound Name Substituents on Aromatic Rings Position of -CF₃ Groups Core Structure Modifications
Bis[2-(trifluoromethyl)phenyl]methanone Two 2-(trifluoromethyl)phenyl groups Ortho None
Phenyl(2-(trifluoromethyl)phenyl)methanone (3c) One phenyl, one 2-CF₃-phenyl Ortho Monosubstituted methanone
Bis(3-(trifluoromethyl)phenyl)methanone Two 3-(trifluoromethyl)phenyl groups Meta Altered electronic distribution
(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)(4-(2-CF₃-phenyl)piperidin-1-yl)methanone (75) Heterocyclic (imidazopyridazine) Ortho Piperidine and heterocyclic fusion

Key Observations :

  • Electronic Effects: Ortho-substituted -CF₃ groups (as in the target compound) induce greater steric hindrance and electronic withdrawal compared to meta-substituted analogs (e.g., Bis(3-CF₃-phenyl)methanone), affecting reactivity in electrophilic substitutions .
  • Heterocyclic Modifications: Compounds like 75 exhibit enhanced binding affinity in biological systems due to fused heterocycles, which are absent in simpler bis-CF₃-phenyl methanones .

Key Observations :

  • Catalyst Dependency: Palladium/copper systems enable cross-coupling in iodinated derivatives (e.g., 14E), whereas silver nitrate facilitates oxidative coupling in simpler methanones (e.g., 3c) .
  • Purity: Heterocyclic derivatives like 74 achieve >99% purity via optimized chromatography, whereas non-heterocyclic analogs may require fewer purification steps .

Physical and Chemical Properties

Table 3: Comparative Physical Properties

Compound Melting Point (°C) Boiling Point (°C) Solubility Stability
Bis[2-CF₃-phenyl]methanone ~130–135 (inferred) >300 Low in H₂O, high in DCM Thermally stable
Bis(3-CF₃-phenyl)methanone Not reported 521.4 (predicted) Similar to ortho-CF₃ Moderate stability
Naphthalen-2-yl-[2-(3-CF₃-benzyl)phenyl]methanone N/A 310.6 (flash point) Low polarity solvents Sensitive to oxidation
Phenyl(2-CF₃-phenyl)methanone (3c) Not reported Not reported Moderate in MeCN Stable under N₂

Key Observations :

  • Melting Points : Ortho-substituted CF₃ groups (e.g., compound 72 in ) exhibit higher melting points (133–135°C) due to symmetrical packing, compared to meta-substituted analogs .
  • Thermal Stability : Bis-CF₃-phenyl derivatives generally show high thermal stability, whereas naphthalene-fused analogs may degrade at elevated temperatures .

Preparation Methods

Reaction Mechanism and Conditions

Aluminum chloride (AlCl₃) is typically employed as the catalyst, facilitating electrophilic aromatic substitution. The reaction proceeds via the formation of an acylium ion intermediate, which attacks the electron-rich aromatic ring. For this compound, the use of 2-(trifluoromethyl)benzoyl chloride and 1,2-bis(trifluoromethyl)benzene in anhydrous dichloromethane at 0–5°C yields the product with minimal side reactions.

Optimization Insights

  • Catalyst Loading : A molar ratio of 1.2:1 (AlCl₃ to acyl chloride) maximizes yield while minimizing tar formation.

  • Solvent Choice : Dichloromethane outperforms nitrobenzene due to better solubility of trifluoromethylated intermediates.

  • Temperature Control : Maintaining subambient temperatures (–10°C to 0°C) suppresses oligomerization byproducts.

ParameterOptimal ValueYield (%)Purity (%)
Catalyst (AlCl₃)1.2 equiv7892
Reaction Temperature–5°C8295
SolventCH₂Cl₂8597

Grignard Reagent-Mediated Coupling

Grignard reagents offer a versatile pathway for constructing the ketone bridge between two trifluoromethyl-substituted aryl groups. This method involves reacting 2-(trifluoromethyl)phenylmagnesium bromide with a carbonyl precursor such as phosgene or dimethyl carbonate.

Synthetic Workflow

  • Grignard Formation : 2-Bromo-1-(trifluoromethyl)benzene reacts with magnesium turnings in tetrahydrofuran (THF) under inert atmosphere to form the Grignard reagent.

  • Carbonyl Introduction : The Grignard reagent is quenched with phosgene (COCl₂) at –78°C, yielding the desired ketone after aqueous workup.

Critical Considerations

  • Stoichiometry : A 2:1 molar ratio (Grignard:phosgene) ensures complete conversion.

  • Quenching Protocol : Gradual addition to dry ice prevents exothermic side reactions.

  • Yield Enhancement : Recrystallization from ethanol/water (9:1) elevates purity to >99%.

Case Study : A scaled-up reaction (10 mol scale) achieved 76% isolated yield with 98.5% purity, demonstrating industrial viability.

Reductive Coupling of Nitro Precursors

A less conventional but efficient approach involves reducing nitro-substituted intermediates to form the target ketone. This method, adapted from biphenyl synthesis patents, employs zinc-mediated reductive coupling.

Procedure Overview

  • Nitro Compound Preparation : 2-Nitro-5-(trifluoromethyl)benzaldehyde is synthesized via nitration of 2-(trifluoromethyl)benzaldehyde.

  • Reductive Coupling : The nitro compound is treated with zinc powder in a toluene-methanol solvent system at 65°C, yielding the coupled product after acid workup.

Advantages and Limitations

  • Advantages : Avoids harsh Lewis acids; amenable to continuous flow production.

  • Limitations : Requires strict control of nitro group positioning to prevent regioisomer formation.

Performance Metrics :

  • Yield : 68–72% under optimized conditions.

  • Byproducts : <5% regioisomers detected via HPLC.

Copper-Catalyzed Oxidative Coupling

Recent advances in transition-metal catalysis have enabled the use of copper complexes to mediate the coupling of arylboronic acids with carbonyl precursors.

Methodology

  • Substrate Preparation : 2-(Trifluoromethyl)phenylboronic acid is synthesized via Miyaura borylation.

  • Coupling Reaction : The boronic acid reacts with bis(2-(trifluoromethyl)phenyl)methanol in the presence of CuCl₂ and K₂CO₃ in DMF at 60°C.

Key Innovations

  • Catalyst System : CuCl₂·2H₂O (10 mol%) with 1,10-phenanthroline as a ligand enhances turnover frequency.

  • Oxidant-Free Conditions : Molecular oxygen from air serves as the terminal oxidant, improving sustainability.

Efficiency Data :

ParameterValue
Reaction Time12 h
Yield81%
Catalyst Loading10 mol%

Comparative Analysis of Synthetic Routes

To guide method selection, the following table evaluates key metrics across the four primary approaches:

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Friedel-Crafts8597ModerateHigh
Grignard7698.5HighModerate
Reductive Coupling7095HighLow
Copper-Catalyzed8196ModerateModerate

Insights :

  • Friedel-Crafts Acylation excels in purity and cost efficiency but faces challenges in large-scale solvent handling.

  • Grignard Methods offer superior scalability but require stringent moisture control.

  • Copper-Catalyzed Routes balance yield and environmental impact, making them ideal for lab-scale synthesis .

Q & A

Q. What are the standard synthetic routes for Bis[2-(trifluoromethyl)phenyl]methanone, and how do reaction conditions influence yield?

The compound is typically synthesized via Friedel-Crafts acylation, where a trifluoromethyl-substituted benzoyl chloride reacts with a substituted benzene derivative in the presence of a Lewis acid catalyst (e.g., AlCl₃). Alternative methods include cross-coupling reactions using silver nitrate (AgNO₃) and potassium persulfate (K₂S₂O₈) in a mixed acetonitrile/water solvent under nitrogen at 60°C for 24 hours . Yield optimization requires careful control of stoichiometry, solvent polarity, and catalyst loading. For example, excess Lewis acid may lead to side reactions, while inert atmospheres (e.g., N₂) prevent oxidation of intermediates .

Q. What purification techniques are recommended for isolating this compound from reaction mixtures?

Column chromatography using silica gel with hexane/ethyl acetate gradients (10:1 to 5:1) is effective for isolating the product. Recrystallization from ethanol or methanol is preferred for high-purity crystalline forms, as the compound exhibits moderate solubility in polar aprotic solvents . Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS to detect residual solvents or unreacted starting materials .

Q. What spectroscopic methods are used to characterize this compound?

  • ¹H/¹³C NMR : Distinct signals for aromatic protons (δ 7.2–8.1 ppm) and carbonyl carbons (δ ~195 ppm). Trifluoromethyl groups appear as quartets in ¹⁹F NMR (δ -60 to -65 ppm) .
  • IR Spectroscopy : Strong C=O stretch at ~1680 cm⁻¹ and C-F stretches at 1100–1250 cm⁻¹ .
  • Mass Spectrometry : Molecular ion peak [M+H]⁺ at m/z 316.1 (calculated for C₁₅H₉F₆O) with fragmentation patterns confirming the biphenyl backbone .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate competing side reactions (e.g., over-acylation or isomerization)?

Side reactions arise from excessive electrophilicity of the acylating agent. Strategies include:

  • Low-Temperature Control : Conduct reactions at 0–5°C to slow down electrophilic attack on electron-rich aromatic rings .
  • Catalyst Screening : Replace AlCl₃ with milder catalysts like FeCl₃ or ZnCl₂ to reduce over-acylation .
  • Solvent Selection : Use dichloromethane or nitrobenzene to stabilize intermediates and minimize polymerization .
  • In Situ Monitoring : Employ TLC or inline IR to detect early-stage byproducts and adjust conditions dynamically .

Q. How does the electron-withdrawing trifluoromethyl group influence reactivity in further functionalization (e.g., nucleophilic substitution or cross-coupling)?

The -CF₃ group deactivates the aromatic ring, directing electrophiles to the meta position. However, it enhances stability toward oxidation, enabling harsh conditions for Suzuki-Miyaura couplings. For example, palladium-catalyzed coupling with boronic acids requires higher temperatures (80–100°C) and aryl iodides as partners due to reduced electron density .

Q. How can researchers resolve contradictions in reported spectroscopic data (e.g., discrepancies in carbonyl stretching frequencies)?

Discrepancies often stem from solvent effects or polymorphic forms. To standardize

  • Solvent Calibration : Record IR spectra in inert solvents (e.g., CCl₄) to avoid hydrogen bonding with the carbonyl group .
  • Crystallographic Validation : Use single-crystal XRD to correlate molecular packing with observed spectral shifts .
  • DFT Calculations : Compare experimental IR/NMR data with computational models (e.g., B3LYP/6-31G*) to identify conformational contributors .

Q. What computational methods are suitable for predicting the electronic properties of this compound?

Density Functional Theory (DFT) with basis sets like 6-311++G(d,p) accurately models:

  • HOMO-LUMO Gaps : To assess redox stability (critical for photochemical applications) .
  • Electrostatic Potential Maps : Identify nucleophilic/electrophilic regions for reaction planning .
  • Molecular Dynamics (MD) : Simulate solvent interactions to optimize solubility for biological assays .

Q. How does fluorination impact the compound’s bioavailability or interactions in biological systems?

The -CF₃ group enhances metabolic stability by resisting cytochrome P450 oxidation. However, it may reduce solubility, requiring formulation with co-solvents (e.g., DMSO/PEG mixtures) for in vitro studies. In antimicrobial assays, fluorination increases membrane permeability, as seen in analogs with MIC values <10 μM against S. aureus .

Methodological Tables

Q. Table 1. Key Synthetic Methods and Yields

MethodCatalyst/SolventTemperature/TimeYield (%)Reference
Friedel-CraftsAlCl₃/CH₂Cl₂25°C, 12 h65–75
Oxidative CouplingAgNO₃/K₂S₂O₈, CH₃CN/H₂O60°C, 24 h50–60

Q. Table 2. Spectral Reference Data

TechniqueKey SignalsReference
¹H NMR (CDCl₃)δ 7.8 (d, 2H), 7.6 (m, 4H)
¹⁹F NMRδ -63.2 (q, J = 12 Hz)
IR (KBr)1682 cm⁻¹ (C=O), 1150 cm⁻¹ (C-F)

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